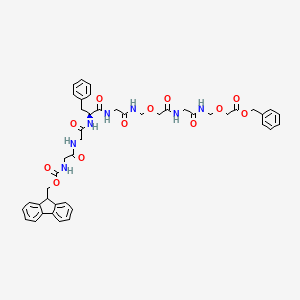
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz is a compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound is known for its role in facilitating the connection between a drug and an antibody or other targeting molecule, enhancing the delivery and efficacy of therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz involves multiple steps, typically starting with the protection of amino acids and the formation of peptide bonds. The process often includes:
Fmoc Protection: The amino acids are protected using the fluorenylmethyloxycarbonyl (Fmoc) group.
Peptide Bond Formation: The protected amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Linker Attachment: The glycine and phenylalanine residues are linked through a series of reactions involving the formation of ester and amide bonds
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds using coupling reagents.
Hydrolysis: Cleavage of ester and amide bonds under acidic or basic conditions
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Hydrolysis: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and peptides, as well as the cleaved linker fragments .
科学的研究の応用
Chemistry
In chemistry, Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz is used as a versatile linker in the synthesis of complex molecules, facilitating the study of peptide and protein interactions .
Biology
In biological research, this compound is used to create ADCs, which are crucial for targeted cancer therapies. It helps in delivering cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells .
Medicine
In medicine, the compound’s role in ADCs and PROTACs makes it valuable for developing new therapeutic agents. It enhances the specificity and efficacy of treatments for various diseases, including cancer and neurodegenerative disorders .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of ADCs and other therapeutic agents, contributing to the development of advanced drug delivery systems .
作用機序
The mechanism of action of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz involves its role as a linker. It connects the drug molecule to the targeting moiety (e.g., an antibody) through stable covalent bonds. This linkage ensures that the drug is delivered specifically to the target cells, where it can exert its therapeutic effects. The molecular targets and pathways involved depend on the specific drug and targeting moiety used .
類似化合物との比較
Similar Compounds
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz: A similar linker used in PROTACs.
Fmoc-Gly-Gly-Phe-OH: Another linker used in ADC synthesis
Uniqueness
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz is unique due to its specific structure, which provides flexibility and stability in the formation of ADCs and PROTACs. Its ability to form stable covalent bonds with both the drug and the targeting moiety makes it a valuable tool in drug development .
特性
分子式 |
C45H49N7O12 |
|---|---|
分子量 |
879.9 g/mol |
IUPAC名 |
benzyl 2-[[[2-[[2-[[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetyl]amino]acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C45H49N7O12/c53-38(22-49-45(60)64-25-36-34-17-9-7-15-32(34)33-16-8-10-18-35(33)36)46-23-41(56)52-37(19-30-11-3-1-4-12-30)44(59)48-21-40(55)50-28-61-26-42(57)47-20-39(54)51-29-62-27-43(58)63-24-31-13-5-2-6-14-31/h1-18,36-37H,19-29H2,(H,46,53)(H,47,57)(H,48,59)(H,49,60)(H,50,55)(H,51,54)(H,52,56)/t37-/m0/s1 |
InChIキー |
SKZQGPROKJGTIS-QNGWXLTQSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















